molecular formula C4H8O4 B12728282 beta-D-Threofuranose CAS No. 80877-73-2

beta-D-Threofuranose

Cat. No.: B12728282
CAS No.: 80877-73-2
M. Wt: 120.10 g/mol
InChI Key: FMAORJIQYMIRHF-FLRLBIABSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Beta-D-Threofuranose can be synthesized through several methods. One common approach involves the epimerization of D-erythrose under basic conditions, leading to the formation of this compound. This process typically involves the use of calcium hydroxide as a catalyst .

Industrial Production Methods

Industrial production of this compound is less common due to its specialized applications. it can be produced on a larger scale using similar synthetic routes as in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Chemical Reactions of Beta-D-Threofuranose

This compound participates in several chemical reactions typical for sugars:

  • Glycosylation Reactions : It can react with alcohols to form glycosides. This process involves the formation of a glycosidic bond between the anomeric carbon of the sugar and an alcohol, typically requiring specific catalysts or conditions to favor the desired product.

  • Oxidation and Reduction : The hydroxyl groups in this compound can undergo oxidation to form various derivatives. This is a common reaction pathway for sugars, where the hydroxyl groups can be oxidized to aldehydes or ketones under appropriate conditions.

Stability and Reactivity

This compound is more stable than its open-chain form and the alpha anomer. Specifically, it is 1.9 kcal/mol more stable than the chain form of threose and 0.8 kcal/mol more stable than the alpha anomer . This stability makes it suitable for applications in biochemical research.

Role in Threose Nucleic Acids (TNAs)

TNAs, which incorporate this compound, exhibit unique stability and reactivity compared to traditional nucleic acids like DNA and RNA. This property makes TNAs intriguing for genetic engineering and synthetic biology applications. For instance, TNA-based probes have been developed for real-time monitoring of target miRNA levels in cells, leveraging the stability and specificity of TNA structures .

Data and Research Findings

Property Description Relevance
StabilityMore stable than alpha anomer and open-chain form .Suitable for biochemical applications.
GlycosylationForms glycosides with alcohols.Important for synthesizing derivatives.
Oxidation/ReductionHydroxyl groups can be oxidized.Useful for modifying the molecule.
Role in TNAsExhibits unique stability and reactivity.Potential in genetic engineering and synthetic biology.

Scientific Research Applications

Threose Nucleic Acids

Overview : Threose nucleic acids (TNAs) are synthetic analogs of natural nucleic acids that utilize beta-D-threofuranose as their sugar component. They are characterized by their phosphodiester linkages at the 2' and 3' positions, which enhance their stability and binding affinity compared to traditional nucleic acids.

Applications :

  • Gene Therapy : TNAs have shown promise in gene therapy applications due to their ability to form stable duplexes with complementary RNA or DNA sequences. Their enhanced resistance to nucleases makes them suitable for therapeutic use in vivo .
  • Aptamer Development : Researchers are exploring TNAs for the development of aptamers—short, single-stranded oligonucleotides that can bind specific targets with high affinity. TNA aptamers have been engineered for various biomedical applications, including targeted drug delivery and molecular imaging .
  • Molecular Detection : TNA-based probes have been developed for real-time monitoring of microRNA levels in cells. These probes exhibit high specificity and selectivity, making them valuable tools for cancer diagnostics and monitoring treatment efficacy .

Biological Stability and Compatibility

This compound contributes to the biological stability of TNAs, allowing them to function effectively in complex biological environments. Their favorable properties include:

  • Nuclease Resistance : TNAs are less susceptible to enzymatic degradation compared to DNA and RNA, which enhances their utility in therapeutic applications .
  • Biocompatibility : The structural characteristics of this compound allow for better interaction with biological systems, reducing cytotoxicity while maintaining functionality .

Drug Design

The unique properties of this compound have implications in drug design:

  • Antiviral Agents : Compounds based on this compound have been investigated for their antiviral properties. Their ability to mimic natural nucleotides allows them to interfere with viral replication processes .
  • Cancer Therapeutics : The incorporation of this compound into drug candidates has been studied for potential anti-cancer effects. These compounds can selectively target cancer cells while minimizing effects on healthy cells due to their specific binding mechanisms .

Case Study 1: TNA Probes in Cancer Diagnostics

A study demonstrated the efficacy of TNA-based probes in distinguishing between different microRNA expressions in various cancer cell lines. The probes showed a significant increase in fluorescence upon binding to target miRNAs, indicating their potential as diagnostic tools for real-time cancer monitoring .

Case Study 2: Gene Silencing Applications

Research highlighted the use of TNAs modified with fluorine substitutions that enhanced their stability and catalytic activity. These modified TNAs exhibited effective gene-silencing capabilities by degrading target mRNA molecules within cultured mammalian cells, showcasing their therapeutic potential in gene regulation .

Mechanism of Action

The mechanism by which beta-D-Threofuranose exerts its effects involves its interaction with various enzymes and receptors. It can act as a substrate for enzymes involved in carbohydrate metabolism, influencing pathways such as glycolysis and the pentose phosphate pathway . Its molecular targets include specific enzymes that catalyze the conversion of sugars.

Comparison with Similar Compounds

Similar Compounds

    Beta-D-Ribofuranose: Another furanose sugar with a five-membered ring structure, commonly found in RNA.

    Beta-D-Fructofuranose: A ketohexose that also adopts a furanose form, found in many fruits.

Uniqueness

Beta-D-Threofuranose is unique due to its smaller size (four carbons) compared to other furanose sugars like beta-D-Ribofuranose and beta-D-Fructofuranose. This smaller size influences its reactivity and the types of reactions it undergoes, making it a valuable compound for specific biochemical studies .

Q & A

Q. What are the key challenges in synthesizing beta-D-Threofuranose with high stereochemical purity?

Type: Advanced
Answer:
Synthesizing this compound requires precise control over stereochemistry to avoid undesired diastereomers. Common methods include:

  • Chemical glycosylation : Use of thioglycoside donors with stereoselective promoters like NIS/TfOH to favor β-anomer formation .
  • Enzymatic synthesis : Leveraging glycosyltransferases (e.g., Leloir enzymes) for stereospecific glycosidic bond formation, though substrate specificity may limit yield .
  • Validation : Post-synthesis purity is assessed via 1H^{1}\text{H}-NMR (anomeric proton signals at δ 5.1–5.4 ppm for β-configuration) and chiral HPLC with polarimetric detection .

Data Contradictions : Discrepancies in reported yields (e.g., 60–85%) may arise from solvent polarity variations or catalyst degradation. Replicating conditions with strict anhydrous protocols and inert atmospheres is critical .

Q. How can researchers differentiate this compound from its alpha-anomer using spectroscopic techniques?

Type: Basic
Answer:

  • NMR Spectroscopy :
    • 1H^{1}\text{H}-NMR : β-anomers exhibit a doublet for the anomeric proton (J = 3–5 Hz) due to axial-equatorial coupling, whereas α-anomers show larger coupling constants (J = 7–10 Hz) .
    • 13C^{13}\text{C}-NMR : The anomeric carbon in β-D-Threofuranose resonates at ~105–110 ppm, distinct from α-anomers (~95–100 ppm) .
  • X-ray Crystallography : Resolves absolute configuration; β-anomers adopt a 4T3^4\text{T}_3 puckering conformation, confirmed via Cambridge Structural Database comparisons .

Methodological Tip : Always cross-validate with two independent techniques (e.g., NMR + optical rotation) to avoid misassignment .

Q. What experimental designs are optimal for studying this compound’s stability under physiological conditions?

Type: Advanced
Answer:

  • Hydrolytic Stability :
    • pH-dependent assays : Incubate samples in buffers (pH 1–10) at 37°C, monitoring degradation via LC-MS over 24–72 hours. Use pseudo-first-order kinetics to calculate half-lives .
    • Enzymatic susceptibility : Test glycosidase (e.g., β-glucosidase) activity using Michaelis-Menten kinetics; this compound may exhibit resistance due to non-natural stereochemistry .
  • Thermal Stability : DSC/TGA analysis at 25–150°C to identify decomposition thresholds. Moisture content must be controlled (<1% w/w) to prevent artifacts .

Data Interpretation : Conflicting stability reports often stem from impurities (e.g., trace metals). Include EDTA in buffers to chelate metal ions and improve reproducibility .

Q. How can computational modeling predict this compound’s interactions with biological targets?

Type: Advanced
Answer:

  • Molecular Dynamics (MD) Simulations :
    • Parameterize force fields (e.g., GLYCAM06) for furanose rings to model conformational flexibility .
    • Solvate in TIP3P water and simulate at 310 K for 100 ns; analyze RMSD to assess stability.
  • Docking Studies : Use AutoDock Vina to screen against carbohydrate-binding proteins (e.g., lectins). Validate poses with experimental IC50_{50} values from SPR or ITC .

Limitations : Force fields may underestimate anomeric energy differences. Cross-check with QM/MM (quantum mechanics/molecular mechanics) hybrid methods .

Q. What strategies address low yields in this compound derivatization reactions?

Type: Basic
Answer:

  • Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) for hydroxyl protection, ensuring regioselectivity. Deprotection with TBAF in THF minimizes side reactions .
  • Catalytic Optimization : Screen Lewis acids (e.g., BF3_3-OEt2_2) for glycosylation efficiency. Low temperatures (−40°C) improve β-selectivity by slowing anomerization .
  • Workup : Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via 13C^{13}\text{C}-NMR absence of α-anomer peaks .

Troubleshooting : If yields <50%, consider microwave-assisted synthesis to reduce reaction times and byproduct formation .

Q. How should researchers analyze conflicting data on this compound’s role in nucleotide sugar metabolism?

Type: Advanced
Answer:

  • Hypothesis Testing : Design isotopic tracing experiments (e.g., 14C^{14}\text{C}-labeled Threofuranose) to track incorporation into UDP-sugars in cell lysates .
  • Control Groups : Compare wild-type vs. knockout cell lines (e.g., UDP-galactose 4-epimerase-deficient) to isolate metabolic pathways .
  • Statistical Analysis : Apply ANOVA to triplicate assays; use Bonferroni correction for multiple comparisons. Conflicting in vivo/in vitro results may arise from transporter limitations .

Recommendation : Publish raw datasets in repositories like Zenodo with metadata compliant with FAIR principles to enable reproducibility .

Properties

CAS No.

80877-73-2

Molecular Formula

C4H8O4

Molecular Weight

120.10 g/mol

IUPAC Name

(2R,3S,4R)-oxolane-2,3,4-triol

InChI

InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2-,3+,4-/m1/s1

InChI Key

FMAORJIQYMIRHF-FLRLBIABSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](O1)O)O)O

Canonical SMILES

C1C(C(C(O1)O)O)O

Origin of Product

United States

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